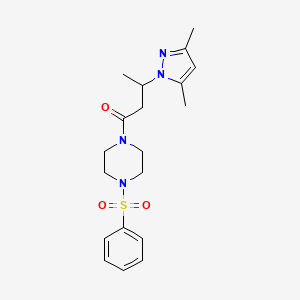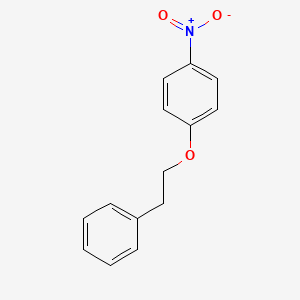
2-(1-Benzyl-1h-pyrazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzyl-1H-pyrazol-4-yl)acetic acid is a compound that features a pyrazole ring, a common motif in medicinal chemistry due to its resemblance to the adenine base of DNA. The benzyl group attached to the pyrazole ring may influence the compound's physical properties and reactivity, potentially making it a candidate for various chemical and biological applications.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the acylation of pyrazole using acyl chloride derivatives can lead to the formation of 1-acylpyrazoles, as demonstrated in the synthesis of [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid and its subsequent reaction with pyrazole . Similarly, the condensation of hydrazides with acetyl acetones in the presence of acetic acid can yield substituted pyrazoles . These methods highlight the versatility of pyrazole chemistry in generating a wide array of derivatives, including potentially the target compound.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using X-ray diffraction analysis, as seen in the study of substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans . This technique allows for the precise determination of the spatial arrangement of atoms within a molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions. For example, the Vilsmeier-Haack process can be used to synthesize pyrazole-containing compounds with potential inhibitory activity on enzymes like aldose reductase . Additionally, the condensation of pyrazole-acetic acid derivatives with peptides can afford compounds with metal ion binding sites, as seen in the creation of ATCUN-like copper(II) binding sites . These reactions demonstrate the chemical versatility of pyrazole derivatives and their potential utility in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the host-guest properties of aromatic propellene derivatives of pyrazole have been studied, revealing the ability of these compounds to form inclusion complexes with various acids . Moreover, the synthesis of pyrazole acetic acid derivatives as CRTh2 antagonists has shown that the pyrazole core can exhibit different structure-activity relationships compared to related indole acetic acids . These studies suggest that the physical and chemical properties of pyrazole derivatives, including 2-(1-Benzyl-1H-pyrazol-4-yl)acetic acid, can be finely tuned for specific applications.
Wissenschaftliche Forschungsanwendungen
Crystallographic Study and Hydrogen Bonding
The study of crystal structures and hydrogen bonding patterns of compounds related to 2-(1-Benzyl-1H-pyrazol-4-yl)acetic acid offers insights into their molecular arrangements and potential applications in material science and pharmaceuticals. For example, the analysis of a related compound, 5-benzyl-7,9-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinolin-1-ium chloride acetic acid solvate, demonstrates the significance of hydrogen bonding in stabilizing the crystal structure, which could be relevant for designing drugs with improved solubility and stability (Baumer et al., 2004).
Synthesis and Chemical Reactivity
The novel synthesis methods for pyrazole derivatives, including those structurally related to 2-(1-Benzyl-1H-pyrazol-4-yl)acetic acid, have been developed. These methods highlight the compound's versatility in chemical reactions, making it a valuable intermediate for generating a wide range of products. For instance, the one-pot, four-component condensation reaction approach for synthesizing pyrazole derivatives showcases the ease and efficiency of generating complex molecules, which could be pivotal for medicinal chemistry and drug discovery efforts (Bade & Vedula, 2015).
Corrosion Inhibition
Pyrazoline derivatives, closely related to 2-(1-Benzyl-1H-pyrazol-4-yl)acetic acid, have been evaluated for their corrosion inhibition properties on mild steel in acidic media. These studies not only provide a potential application for these compounds in industrial corrosion protection but also offer a deeper understanding of the molecular mechanisms involved in corrosion inhibition. The high inhibition efficiency and adherence to the Langmuir adsorption isotherm suggest these compounds form stable protective layers on metal surfaces, indicating their utility in materials science and engineering (Lgaz et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1-benzylpyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEADHPPLQIYZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-1h-pyrazol-4-yl)acetic acid | |
CAS RN |
1781790-58-6 |
Source


|
| Record name | 2-(1-benzyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2529477.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione](/img/structure/B2529480.png)








![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529497.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2529498.png)